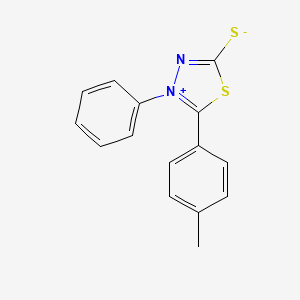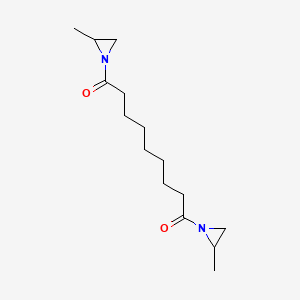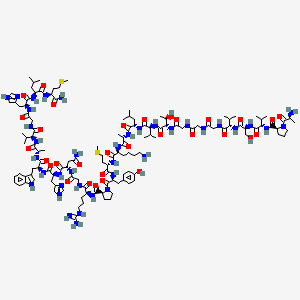
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is a heterocyclic compound that belongs to the class of thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(4-Methylphenyl)-2,4-quinazolinediamine
Uniqueness
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in diverse applications, from drug development to materials science .
Propiedades
Número CAS |
26229-05-0 |
|---|---|
Fórmula molecular |
C15H12N2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate |
InChI |
InChI=1S/C15H12N2S2/c1-11-7-9-12(10-8-11)14-17(16-15(18)19-14)13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
YTYDICCCFWJOCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=[N+](N=C(S2)[S-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)



